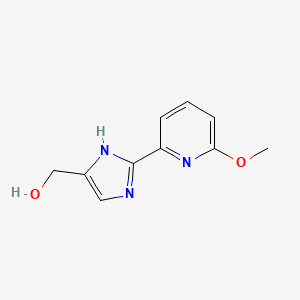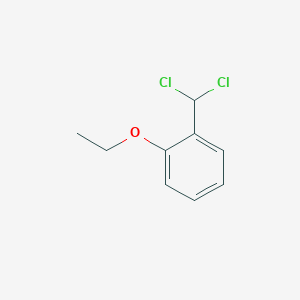
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a hydrazinyl group in its structure imparts unique physical and chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its potential use in the development of pharmaceuticals and agrochemicals due to its distinctive reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the substitution of hydrogen atoms with fluorine using trichloromethyl-pyridine as a starting material .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials. The direct fluorination method and the building-block method are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The hydrazinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydrazinyl group, which affects its reactivity and applications.
4-(Trifluoromethyl)pyridine: Another related compound that is used in the synthesis of metal-organic frameworks and other complex molecules.
Uniqueness
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is unique due to the presence of both fluorine atoms and a hydrazinyl group, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H5F4N3 |
|---|---|
Peso molecular |
195.12 g/mol |
Nombre IUPAC |
[3-fluoro-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)1-2-12-5(4)13-11/h1-2H,11H2,(H,12,13) |
Clave InChI |
LPYOTMFNDMXIFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(F)(F)F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)


![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
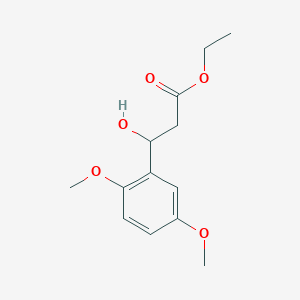


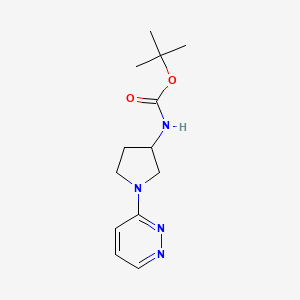
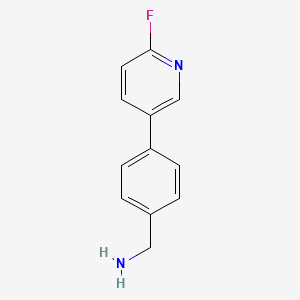
![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
